2,3-Dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is a heterocyclic compound characterized by a fused pyridine and pyrazine ring system. This compound is notable for its potential biological activities and applications in medicinal chemistry. The structure of this compound allows for various substitutions, influencing its reactivity and interactions with biological targets.
The compound is cataloged under several databases and chemical repositories, including BenchChem and PubChem, where detailed information about its synthesis, properties, and applications can be found .
This compound belongs to the class of heterocyclic compounds, specifically pyrido-pyrazines. Heterocycles are cyclic compounds that contain atoms of at least two different elements as members of their rings. In this case, the presence of nitrogen atoms in both the pyridine and pyrazine rings classifies it as a nitrogen-containing heterocycle.
The synthesis of 2,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine typically involves multi-step reactions starting from simpler precursors. One common method includes the condensation of 2,3-diaminopyridine with appropriate carbonyl compounds under acidic conditions.
The molecular formula of 2,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is . The structure consists of a six-membered pyridine ring fused with a five-membered pyrazine ring.
2,3-Dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine can undergo various chemical transformations:
The biological activity of 2,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is thought to involve interactions with specific enzymes or receptors within biological systems.
Research indicates that this compound may act as an enzyme inhibitor or receptor modulator. For instance:
2,3-Dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine has several applications in scientific research:
This compound's unique structural features make it valuable for various fields including pharmacology and materials science.
Pyrido[2,3-b]pyrazine belongs to the bicyclic diazanaphthalene family, where a pyridine ring is fused with a pyrazine ring at the [2,3-b] positions. The systematic IUPAC name for the parent scaffold is pyrido[2,3-b]pyrazine, with the fully saturated variant designated as 1H,2H,3H,4H-pyrido[2,3-b]pyrazine. The specific derivative 2,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine indicates methyl groups at positions 2 and 3 of the reduced pyrazine ring and full saturation of the heterocyclic system [1] [8]. Structurally, this scaffold features:
Table 1: Nomenclature and Atom Numbering of Pyrido[2,3-b]pyrazine Derivatives
Systematic Name | Common Name | Ring Fusion | Key Substituent Positions | |
---|---|---|---|---|
Pyrido[2,3-b]pyrazine | 5-Azaquinoxaline | Pyridine [2,3] with pyrazine | C2, C3, C7, C8 | |
1H,2H,3H,4H-Pyrido[2,3-b]pyrazine | Tetrahydro-5-azaquinoxaline | Reduced pyrazine ring | N4, C2, C3 (saturation sites) | |
2,3-Dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine | 2,3-Dimethyltetrahydropyrido-pyrazine | Reduced with methyl groups | Methyls at C2/C3 of pyrazine ring | [1] [8] |
Pyrido[2,3-b]pyrazines emerged as bioisosteres of pteridine and quinoxaline scaffolds in the 1980s, initially explored for antifolate activity. Significant milestones include:
Table 2: Evolution of Pyrido[2,3-b]pyrazine Derivatives in Drug Discovery
Era | Therapeutic Focus | Key Derivatives | Mechanistic Insights | |
---|---|---|---|---|
1980s–1990s | Antifolates | Unsubstituted core | Dihydrofolate reductase inhibition | |
Early 2000s | Anti-inflammatory agents | 7-Alkoxy derivatives | PDE IV/TNF suppression | |
2010–2015 | Oncology (EGFR inhibitors) | 7-Bromo-2-methyl analogs | Erlotinib resistance overcoming | |
2015–Present | Kinase inhibitors & hybrids | Thiazole/thioglycoside conjugates | CDK2/SYK inhibition; apoptosis induction | [3] [6] |
The bioactivity of pyrido[2,3-b]pyrazines is exquisitely sensitive to substituent positioning. Key findings include:
Table 3: Impact of Substituents on Pyrido[2,3-b]pyrazine Bioactivity
Substituent Position | Chemical Modification | Biological Consequence | Example Compound | |
---|---|---|---|---|
C2/C3 | Dimethylation + saturation | ↑ Log P by 0.8; ↑ kinase binding affinity | 2,3-Dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine | |
C7 | Bromination or carboxylation | ↑ EGFR inhibition (IC₅₀ <0.5 μM) | 7-Bromo-2-methylpyrido[2,3-b]pyrazin-3-ol | |
N4 | Propyl chain addition | ↑ SYK selectivity; ↓ tubulin interference | 2-Oxo-4-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine | |
C2 | Methyl + oxyacetohydrazide | Apoptosis induction in HCT-116 cells (IC₅₀ 6 nM) | N'-Arylidene-2-((7-bromo-2-methylpyrido[2,3-b]pyrazin-3-yl)oxy)acetohydrazide | [5] [6] [8] |
The 2,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine scaffold thus serves as a versatile template where strategic substituent placement can “tune” molecules for specific therapeutic targets—from kinase inhibition to hybrid anticancer agents.
Comprehensive List of Compounds Mentioned
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1